molecular formula C9H11Cl2N3 B2758034 3-(1H-imidazol-2-yl)aniline dihydrochloride CAS No. 1258650-47-3

3-(1H-imidazol-2-yl)aniline dihydrochloride

Cat. No.: B2758034
CAS No.: 1258650-47-3
M. Wt: 232.11
InChI Key: XENSRULSKQVWTD-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is characterized by the presence of an imidazole ring attached to an aniline moiety, with two hydrochloride groups enhancing its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)aniline dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)aniline dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include various substituted imidazoles and aniline derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(1H-imidazol-2-yl)aniline dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 3-(1H-imidazol-2-yl)aniline dihydrochloride apart is its dual functionality, combining the properties of both imidazole and aniline. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;;/h1-6H,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENSRULSKQVWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-47-3
Record name 3-(1H-imidazol-2-yl)aniline dihydrochloride
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